molecular formula C11H15NO4 B1651474 3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]prop-2-ynoic acid CAS No. 1268810-10-1

3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]prop-2-ynoic acid

Cat. No.: B1651474
CAS No.: 1268810-10-1
M. Wt: 225.24
InChI Key: QFMHBVNKJIYFMA-UHFFFAOYSA-N
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Description

3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]prop-2-ynoic acid is a small molecule drug developed for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound is known for its unique structural features and reactivity, making it a versatile material in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]prop-2-ynoic acid involves several steps. One common method includes the use of tert-butyl carbamate as a protecting group for the amine functionality. The cyclopropyl group is introduced through a cyclopropanation reaction, and the prop-2-ynoic acid moiety is added via a coupling reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]prop-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]prop-2-ynoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and catalysis due to its unique reactivity.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its therapeutic potential in treating autoimmune diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating immune responses, which is beneficial in treating autoimmune diseases. The compound may inhibit certain enzymes or receptors involved in inflammatory processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(tert-butoxycarbonylamino)propanoate: A similar compound with a different structural arrangement.

    3-[(tert-Butoxycarbonyl)amino]propanoic acid: Another related compound with similar functional groups.

Uniqueness

3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]prop-2-ynoic acid is unique due to its cyclopropyl group, which imparts distinct reactivity and stability. This makes it particularly valuable in research and therapeutic applications.

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]prop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-10(2,3)16-9(15)12-11(6-7-11)5-4-8(13)14/h6-7H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMHBVNKJIYFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501148347
Record name 2-Propynoic acid, 3-[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268810-10-1
Record name 2-Propynoic acid, 3-[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268810-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propynoic acid, 3-[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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